molecular formula C9H20O B107771 Butylpentyl ether CAS No. 18636-66-3

Butylpentyl ether

Cat. No. B107771
CAS RN: 18636-66-3
M. Wt: 144.25 g/mol
InChI Key: FVUDRZSBJPQJBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butylpentyl ether, also known as BPE, is a chemical compound that belongs to the family of ethers. It is a clear, colorless liquid with a faint odor and is soluble in water. Butylpentyl ether is used in various applications, including as a solvent, fuel additive, and as a component in the production of plastics and rubbers.

Scientific Research Applications

Hydroxyl Group Protection

Butylpentyl ether, similar to substances like dimethyl-tert-butylsilyl, plays a critical role in the protection of hydroxyl groups in chemical synthesis. The stability of these ethers under various conditions, including resistance to hydrogenolysis and mild chemical reduction, makes them valuable in hydroxyl-protecting applications. This is particularly relevant in the synthesis of prostaglandins (Corey & Venkateswarlu, 1972).

Renewable Fuel Additive

Glycerol tert-butyl ethers, which share structural similarities with butylpentyl ether, have been explored as bio-renewable fuel additives. Their synthesis involves the etherification reaction of glycerol with tert-butyl alcohol. When mixed with biodiesel-diesel blends, these ethers show potential for use in diesel engines, impacting engine performance and emissions (Çakmak & Ozcan, 2020).

High Octane Ethers Synthesis

Research has focused on synthesizing high octane ethers, like methyl isobutyl ether and methyl tertiary butyl ether, from coal-derived synthesis gas. This involves gasification of coal, purification of synthesis gas, and direct synthesis of ethers. These ethers, structurally related to butylpentyl ether, are crucial in enhancing the octane rating of fuels (Klier et al., various years).

Etherification of Glycerol

The etherification of glycerol with tert-butyl alcohol, a process related to the synthesis of butylpentyl ether, has been optimized for producing oxygenated additives to diesel fuels. The reaction conditions, catalyst loading, and solvent usage are key factors in this process (Chang & Chen, 2011).

Biodegradation of Gasoline Oxygenates

Studies on the biodegradation of gasoline additives like methyl tertiary butyl ether (MTBE) and ethyl tertiary butyl ether (ETBE) can provide insights into the environmental impact of similar compounds like butylpentyl ether. These studies focus on degradation under various conditions, indicating the resilience or vulnerability of such compounds in different environments (Yeh & Novak, 1994).

properties

CAS RN

18636-66-3

Product Name

Butylpentyl ether

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

IUPAC Name

1-butoxypentane

InChI

InChI=1S/C9H20O/c1-3-5-7-9-10-8-6-4-2/h3-9H2,1-2H3

InChI Key

FVUDRZSBJPQJBX-UHFFFAOYSA-N

SMILES

CCCCCOCCCC

Canonical SMILES

CCCCCOCCCC

Other CAS RN

18636-66-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butylpentyl ether
Reactant of Route 2
Reactant of Route 2
Butylpentyl ether
Reactant of Route 3
Reactant of Route 3
Butylpentyl ether
Reactant of Route 4
Reactant of Route 4
Butylpentyl ether
Reactant of Route 5
Reactant of Route 5
Butylpentyl ether
Reactant of Route 6
Reactant of Route 6
Butylpentyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.